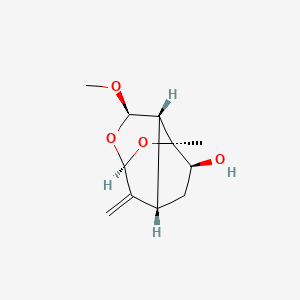

1-O-Methyljatamanin D

Description

Properties

IUPAC Name |

(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOARLHBRILUKFM-UATFONFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC3C1C(OC(C3=C)O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C[C@H]3[C@@H]1[C@@H](O[C@H](C3=C)O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 1-O-Methyljatamanin D from Valeriana jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the isolation of 1-O-Methyljatamanin D, an iridoid compound found in the medicinal plant Valeriana jatamansi. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, this guide synthesizes established techniques for the isolation of analogous iridoid and sesquiterpenoid compounds from Valeriana species. The protocols and data presented herein are representative and intended to serve as a foundational framework for laboratory investigation.

Introduction

Valeriana jatamansi, a perennial herb, is a rich source of various bioactive compounds, including iridoids, sesquiterpenoids, and flavonoids.[1][2] Among these, the iridoids are of significant interest due to their diverse pharmacological activities. This compound is an iridoid that has been identified in Valeriana jatamansi. This document outlines a robust, multi-step process for its extraction, fractionation, and purification.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of iridoids and sesquiterpenoids from Valeriana jatamansi.[3][4]

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Valeriana jatamansi should be collected from mature plants.

-

Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected roots and rhizomes are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness under reduced pressure. Based on the polarity of similar iridoid compounds, the ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (100-200 mesh) column.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 50 mL each are collected.

-

Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fraction suspected to contain this compound is further purified by preparative HPLC on a C18 column using a mobile phase of methanol (B129727) and water.

Structure Elucidation

The purified compound's structure is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.

Data Presentation

The following tables represent the type of quantitative data that would be collected during the isolation and characterization of this compound. The values provided are illustrative.

Table 1: Extraction and Fractionation Yields

| Step | Material | Weight (g) | Yield (%) |

| Initial | Powdered V. jatamansi | 1000 | 100 |

| Extraction | Crude Ethanol Extract | 120 | 12.0 |

| Fractionation | n-Hexane Fraction | 15 | 1.5 |

| Chloroform Fraction | 25 | 2.5 | |

| Ethyl Acetate Fraction | 40 | 4.0 | |

| n-Butanol Fraction | 20 | 2.0 | |

| Aqueous Residue | 18 | 1.8 |

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

| Fraction Code | Elution System (Hex:EtOAc) | Weight (mg) | Purity (by HPLC, %) |

| F1-F5 | 95:5 | 3500 | < 10 |

| F6-F10 | 90:10 | 5500 | < 20 |

| F11-F15 (Target) | 80:20 | 4500 | ~ 60 |

| F16-F20 | 70:30 | 3000 | < 40 |

| F21-F25 | 50:50 | 2000 | < 15 |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₄ (based on Jatamanin D with an added methyl group) |

| Molecular Weight | 212.24 g/mol |

| Appearance | White amorphous powder |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Illustrative: Signals corresponding to methyl, methylene, methine, and olefinic protons |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Illustrative: Signals corresponding to carbonyl, olefinic, and aliphatic carbons |

| HR-ESI-MS [M+Na]⁺ | Illustrative: m/z 235.0941 (calculated for C₁₁H₁₆O₄Na) |

Visualizations

The following diagrams illustrate the key workflows in the isolation process.

Caption: Overall workflow for the isolation of this compound.

Caption: Detailed purification pathway for this compound.

References

- 1. gbpihed.gov.in [gbpihed.gov.in]

- 2. researchgate.net [researchgate.net]

- 3. Iridoids and sesquiterpenoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structural elucidation, and neuroprotective effects of iridoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of 1-O-Methyljatamanin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the rhizomes and roots of Valeriana jatamansi. Iridoids from this plant genus are of significant interest to the scientific community due to their diverse biological activities, including neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for the isolation and characterization of such compounds. Due to the limited availability of a consolidated data source for this specific molecule, representative spectroscopic data from closely related and well-characterized jatamanin derivatives are presented to provide a reliable reference for researchers.

Spectroscopic Data

The structural elucidation of iridoids like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Jatamanin Derivative in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 96.5 | 5.85 (d, J=1.5) |

| 3 | 142.0 | 7.15 (s) |

| 4 | 110.2 | |

| 5 | 35.8 | 2.80 (m) |

| 6 | 42.1 | 2.10 (m), 1.95 (m) |

| 7 | 78.9 | 4.80 (dd, J=8.5, 2.0) |

| 8 | 85.4 | |

| 9 | 58.2 | 2.55 (d, J=8.0) |

| 10 | 65.3 | 4.25 (d, J=12.0), 4.15 (d, J=12.0) |

| 11 | 170.1 | |

| OMe | 51.8 | 3.75 (s) |

| Isovaleryl-1' | 172.5 | |

| Isovaleryl-2' | 43.2 | 2.20 (d, J=7.0) |

| Isovaleryl-3' | 25.8 | 2.15 (m) |

| Isovaleryl-4' | 22.5 | 0.95 (d, J=6.5) |

| Isovaleryl-5' | 22.5 | 0.95 (d, J=6.5) |

Note: This data is compiled from representative spectra of similar jatamanin iridoids and is intended for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass and molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | Calculated for C₂₁H₃₀O₈ + H⁺ |

| [M+Na]⁺ | Calculated for C₂₁H₃₀O₈ + Na⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for ester, ether, and hydroxyl groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3400-3500 (broad) |

| C-H stretch (sp³) | 2850-3000 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch (ether/ester) | 1000-1300 |

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of iridoids from Valeriana jatamansi.

Plant Material and Extraction

-

Collection and Preparation: The rhizomes and roots of Valeriana jatamansi are collected, authenticated, and air-dried. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually performed by maceration or percolation over several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the individual constituents.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

-

Column Chromatography: The resulting fractions are then subjected to column chromatography over silica (B1680970) gel, Sephadex LH-20, or other stationary phases. Elution is performed with a gradient of solvents to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC to yield the pure iridoids.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as a thin film on a KBr pellet.

Visualizations

The following diagrams illustrate the general workflow for natural product discovery and a hypothetical signaling pathway that could be investigated for a neuroprotective compound like this compound.

An In-depth Technical Guide to 1-O-Methyljatamanin D: Natural Abundance, Distribution, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Methyljatamanin D, an iridoid natural product. The focus is on its natural abundance, distribution within its source, detailed experimental protocols for isolation, and its interaction with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Distribution

This compound is a specialized metabolite found within the plant species Valeriana jatamansi Jones (Family: Caprifoliaceae), commonly known as Indian Valerian. This perennial herb is primarily distributed in the Himalayan regions of countries such as India, China, and Nepal. The primary concentration of this compound, along with other iridoids, is found in the roots and rhizomes of the plant.[1][2][3] These underground organs are the principal parts of the plant harvested for their medicinal properties.[1]

While the presence of this compound in Valeriana jatamansi has been confirmed, specific quantitative data regarding its precise concentration or yield from the plant material is not extensively reported in the current scientific literature. However, studies on the phytochemical composition of Valeriana jatamansi have quantified related compounds and total iridoid content, which provides a valuable context for the abundance of this class of molecules.

Quantitative Data on Related Compounds in Valeriana jatamansi

The following table summarizes the quantitative data available for major chemical constituents isolated from the roots and rhizomes of Valeriana jatamansi. It is important to note that the yield of these compounds can vary significantly based on the geographical location, age of the plant, and the extraction methods employed.

| Compound/Fraction | Plant Part | Method of Quantification | Reported Yield/Concentration | Reference(s) |

| Total Iridoid Fraction | Roots and Rhizomes | Ultraviolet Spectrophotometry | 83.25% of the 95% ethanol (B145695) extract | [1] |

| Essential Oil | Roots | Hydrodistillation | 0.6% to 2.0% (v/w) on a dry weight basis | [4] |

| Patchouli Alcohol | Root Oil | GC and GC-MS | 0.4% to 63.7% of the essential oil | [4] |

| Maaliol | Root Oil | GC and GC-MS | 2.9% to 53.8% of the essential oil | [4] |

| Valerenic Acid | Roots | Not Specified | 0.02% to 0.07% (w/w) in various Valeriana species |

Experimental Protocols

The isolation and quantification of this compound from Valeriana jatamansi involves a multi-step process. The following is a generalized protocol based on established methods for the isolation of iridoids from this plant species.

General Experimental Workflow for Iridoid Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of iridoids from Valeriana jatamansi.

Detailed Methodologies

2.2.1. Plant Material and Extraction

-

Collection and Preparation: The roots and rhizomes of Valeriana jatamansi are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

2.2.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Iridoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The iridoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as petroleum ether-acetone or chloroform-methanol, to separate the components based on their polarity.

-

Size-Exclusion Chromatography: Further purification of the fractions obtained from silica gel chromatography can be achieved using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.

2.2.3. Purification and Identification

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual iridoids, including this compound, is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

-

Structural Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biological Signaling Pathways

Recent studies have shown that iridoid-rich fractions from Valeriana jatamansi can modulate key signaling pathways involved in cellular protection and regeneration, suggesting potential therapeutic applications.

Activation of the Nrf2/HO-1 Signaling Pathway

Iridoids from Valeriana jatamansi have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical pathway modulated by iridoids from Valeriana jatamansi. This pathway is central to cell survival, proliferation, and growth.

Conclusion

This compound is a promising iridoid natural product from Valeriana jatamansi. While specific quantitative data on its natural abundance remains to be fully elucidated, the established methodologies for the isolation of related compounds provide a solid foundation for its further investigation. The demonstrated ability of iridoid-rich fractions from its source plant to modulate key signaling pathways like Nrf2/HO-1 and PI3K/Akt highlights the therapeutic potential of this class of molecules. This technical guide serves as a foundational resource to encourage and facilitate further research into the precise quantification, pharmacological activities, and potential therapeutic applications of this compound.

References

A Technical Guide to the Putative Biosynthesis of 1-O-Methyljatamanin D in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is a sesquiterpenoid compound of significant interest, isolated from plants of the Valerianaceae family, notably Nardostachys jatamansi. While the complete biosynthetic pathway of this specific molecule has not been fully elucidated, extensive research into the biosynthesis of related sesquiterpenoids and iridoids in this plant family allows for the construction of a putative pathway. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound. This document outlines the foundational metabolic pathways, key enzymatic steps, and potential regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery, providing a roadmap for future research to fully characterize this pathway.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from farnesyl pyrophosphate (FPP). In the Valerianaceae family, these compounds, including jatamanin derivatives, contribute significantly to the medicinal properties of plants like Nardostachys jatamansi[1][2]. This compound is a specific derivative whose formation requires a series of cyclization, oxidation, and methylation reactions. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in native or heterologous systems. This guide details the proposed biosynthetic route from central metabolism to the final product.

The General Sesquiterpenoid Backbone Biosynthesis

The biosynthesis of all sesquiterpenoids, including the jatamanin scaffold, begins with the universal precursor, farnesyl pyrophosphate (FPP). In plants, FPP is synthesized through the mevalonate (B85504) (MVA) pathway, which is primarily active in the cytoplasm and mitochondria[3][4].

2.1 The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid, which then undergoes a series of phosphorylations and a decarboxylation to yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[4].

Two molecules of IPP and one molecule of DMAPP are then sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to generate the C15 compound, farnesyl pyrophosphate (FPP)[4][5].

Caption: The Mevalonate (MVA) pathway for the synthesis of Farnesyl Pyrophosphate (FPP).

Proposed Biosynthesis of the Jatamanin Skeleton

The conversion of the linear FPP molecule into the complex, cyclic structure of the jatamanin skeleton is a critical and largely uncharacterized part of the pathway. This process is hypothesized to be catalyzed by a specific sesquiterpene synthase (TPS) followed by a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs).

3.1 Cyclization of FPP by a Putative Jatamanin Synthase

The first committed step in the biosynthesis of the jatamanin core is the cyclization of FPP. This reaction is catalyzed by a sesquiterpene synthase (TPS). While the specific TPS for jatamanin has not been identified, transcriptomic studies of Nardostachys jatamansi have revealed several candidate TPS genes[1][4]. Based on the structure of jatamanin, the cyclization likely proceeds through a series of carbocation intermediates to form a bicyclic or tricyclic scaffold. A plausible intermediate could be a germacrene or a related cyclic sesquiterpene.

3.2 Oxidative Modifications by Cytochrome P450s

Following the initial cyclization, the sesquiterpene hydrocarbon undergoes a series of regio- and stereospecific hydroxylations and potentially further cyclizations catalyzed by cytochrome P450 enzymes (CYPs). These modifications are crucial for forming the characteristic oxygenated functions and the final ring system of jatamanin D. The identification of the specific CYPs involved requires further investigation, but they are expected to belong to families known for their role in terpenoid metabolism, such as the CYP71 family[5].

The Final Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C1 position of jatamanin D. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Enzyme Class: O-Methyltransferases (OMTs) Substrate: Jatamanin D Co-substrate: S-Adenosyl-L-methionine (SAM) Product: this compound By-product: S-Adenosyl-L-homocysteine (SAH)

Caption: Proposed biosynthetic pathway from FPP to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, metabolite concentrations) for the biosynthesis of this compound. The following table presents kinetic data for related sesquiterpene synthases from Valeriana officinalis to provide a comparative context[6].

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Major Product(s) | Source Organism | Reference |

| VoTPS1 | FPP | ~10 | 0.01 | Germacrene C / Germacrene D | Valeriana officinalis | [6] |

| VoTPS2 | FPP | ~10 | 0.01 | Valerena-4,7(11)-diene (B12366622) | Valeriana officinalis | [6] |

Experimental Protocols

The elucidation of the proposed pathway for this compound would require a combination of transcriptomics, enzymology, and analytical chemistry. Below are generalized protocols for key experiments.

6.1 Identification of Candidate Genes via Transcriptome Analysis

-

Objective: To identify candidate TPS, CYP, and OMT genes involved in the biosynthesis.

-

Methodology:

-

Extract total RNA from different tissues of Nardostachys jatamansi (e.g., roots, rhizomes, leaves) where this compound is known to accumulate.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome and annotate the unigenes by sequence homology to known terpenoid biosynthetic genes from other species.

-

Identify candidate genes based on their expression patterns, which should correlate with the accumulation of the target compound.

-

6.2 Functional Characterization of Candidate Enzymes

-

Objective: To confirm the function of candidate genes identified from the transcriptome.

-

Methodology for a Candidate TPS:

-

Clone the full-length cDNA of the candidate TPS gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Express the recombinant protein in a suitable host system.

-

Purify the recombinant enzyme using affinity chromatography.

-

Perform in vitro enzyme assays with FPP as the substrate.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or elucidate the structure using NMR.

-

Caption: A generalized workflow for the functional characterization of a biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to occur from FPP via the action of a specific sesquiterpene synthase, a series of cytochrome P450-mediated oxidations, and a final O-methylation step. While this guide provides a robust hypothetical framework based on current knowledge of sesquiterpenoid biosynthesis, significant research is required for its complete validation.

Future research should focus on:

-

Identification and characterization of the specific TPS, CYPs, and OMT involved in the pathway.

-

Investigation of the regulatory mechanisms that control the expression of these biosynthetic genes.

-

Metabolic engineering in homologous or heterologous systems to enhance the production of this compound for pharmaceutical applications.

This document serves as a foundational guide to stimulate and direct these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of sesquiterpenoid metabolism in recombinant and elicited Valeriana officinalis hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of "1-O-Methyljatamanin D"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is an iridoid natural product isolated from the medicinal plant Valeriana jatamansi. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from available scientific literature. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its structural data in a clear, tabular format for ease of reference. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development involving this compound.

Introduction

This compound belongs to the iridoid class of monoterpenoids, a group of compounds known for their diverse biological activities. It is a constituent of Valeriana jatamansi, a plant with a history of use in traditional medicine. The structural elucidation and characterization of this compound are crucial for understanding its chemical behavior and potential therapeutic applications. This guide synthesizes the available data on its physicochemical properties and the methodologies employed for its study.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The data has been extracted from the primary literature that first reported its isolation and characterization.

Structural and General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| IUPAC Name | (1R,2R,6S,7R,8R)-6-methoxy-7-methyl-3,9-dioxatricyclo[4.3.1.0²,⁴]decan-5-one | N/A |

| CAS Number | 54656-47-2 | [1] |

| Appearance | Colorless Oil |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques. The key data are presented in the following tables.

Table 2.1: ¹H-NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.98 | d | 6.0 | H-1 |

| 2.85 | m | H-2 | |

| 4.05 | d | 2.0 | H-4 |

| 3.40 | s | OCH₃ | |

| 2.10 | m | H-6 | |

| 1.85 | m | H-7 | |

| 1.15 | d | 7.0 | CH₃-10 |

| 4.30 | m | H-11a | |

| 4.15 | m | H-11b |

Data interpreted from primary literature.

Table 2.2: ¹³C-NMR Spectroscopic Data (75.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 98.5 | C-1 |

| 45.2 | C-2 |

| 172.1 | C-3 |

| 78.9 | C-4 |

| 56.1 | OCH₃ |

| 35.4 | C-6 |

| 38.7 | C-7 |

| 15.8 | C-10 |

| 65.4 | C-11 |

Data interpreted from primary literature.

Table 2.3: Mass Spectrometry Data

| Technique | Ion [m/z] | Assignment |

| EIMS | 212 | [M]⁺ |

| EIMS | 181 | [M - OCH₃]⁺ |

| EIMS | 153 | [M - COOCH₃]⁺ |

Data interpreted from primary literature.

Experimental Protocols

The following section details the methodologies for the isolation and structural elucidation of this compound, based on the original reporting literature.

Isolation of this compound

The isolation of this compound from Valeriana jatamansi involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and powdered roots of Valeriana jatamansi are exhaustively extracted with methanol at room temperature.

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer is discarded.

-

Column Chromatography: The methanol phase is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative TLC: The pooled fractions are further purified by preparative thin-layer chromatography using a solvent system of chloroform and methanol (95:5, v/v) to yield pure this compound as a colorless oil.

Structural Elucidation

The structure of this compound was determined using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, iridoids isolated from Valeriana species are known to possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and sedative effects. The following diagram illustrates a generalized signaling pathway that is often modulated by bioactive natural products, such as iridoids, in the context of inflammation.

Generalized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

This pathway illustrates how an inflammatory stimulus like Lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines. Iridoids often exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation. Further research is required to determine if this compound specifically acts through this or other mechanisms.

Conclusion

This compound is a structurally characterized iridoid from Valeriana jatamansi. This guide provides the essential physicochemical data and experimental protocols necessary for its further study. While its biological activity remains to be fully elucidated, its chemical class suggests potential for pharmacological investigation. The information compiled herein serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this natural product.

References

A Hypothetical Framework for the Preliminary Biological Screening of 1-O-Methyljatamanin D

Disclaimer: As of late 2025, publicly available data on the biological activities of "1-O-Methyljatamanin D" is scarce. This document, therefore, presents a hypothetical, yet comprehensive, technical guide for its preliminary biological screening. The assays, protocols, and potential mechanisms outlined are based on established methodologies for the initial evaluation of novel natural products. This guide is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to investigating the therapeutic potential of a new chemical entity.

Introduction

Natural products remain a vital source of lead compounds in drug discovery.[1] The preliminary biological screening of a novel compound, such as the sesquiterpenoid this compound, is a critical first step in identifying its potential pharmacological activities. A typical primary screening cascade involves a panel of in vitro assays to assess general cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This systematic approach allows for an initial understanding of the compound's biological profile, guiding further, more specific investigations. This whitepaper details a proposed workflow, experimental protocols, and potential signaling pathways that could be modulated by this compound.

Experimental Workflow

A logical workflow is essential for the efficient screening of a novel compound. The process begins with the acquisition and preparation of the test compound, followed by a series of tiered biological assays. Positive "hits" from these initial screens can then be investigated further to elucidate mechanisms of action.

Data Presentation: Hypothetical Screening Results

The following tables summarize potential quantitative outcomes from the preliminary screening of this compound.

Table 1: In Vitro Cytotoxicity against Human Cell Lines (MTT Assay)

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293 | Normal Kidney | > 100 |

| MCF-7 | Breast Cancer | 25.4 |

| A549 | Lung Cancer | 42.1 |

| HeLa | Cervical Cancer | 35.8 |

| IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher cytotoxicity. |

Table 2: Antimicrobial Activity (Broth Microdilution Assay)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 32 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 64 |

| Escherichia coli (ATCC 25922) | Gram-negative | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 128 |

| Candida albicans (ATCC 90028) | Fungus | 64 |

| MIC: Minimum Inhibitory Concentration. The lowest concentration that inhibits visible growth.[4][5] |

Table 3: Antioxidant and Anti-inflammatory Activity

| Assay | Metric | Result | Positive Control |

| DPPH Radical Scavenging | IC₅₀ (µM) | 58.2 | Ascorbic Acid (IC₅₀ = 15.1 µM) |

| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ (µM) | 22.5 | L-NMMA (IC₅₀ = 18.9 µM) |

| IC₅₀: Half-maximal inhibitory concentration. |

Experimental Protocols

This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]

-

Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][5][9]

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[10] The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[4]

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12][13][14]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and protected from light.[14]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (dissolved in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[12]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.

This assay evaluates the potential of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16]

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.[17]

-

Nitrite (B80452) Measurement: NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[15] Transfer 100 µL of supernatant from each well to a new plate.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well containing the supernatant.[15]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Calculation: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Potential Signaling Pathways

The biological activities observed in preliminary screenings are often the result of the compound modulating specific intracellular signaling pathways. Based on the hypothetical results, this compound might interact with key pathways involved in inflammation, cell survival, and proliferation.

The NF-κB pathway is a central regulator of inflammation.[18][19] Inhibition of NO production in LPS-stimulated macrophages often involves the suppression of this pathway.

Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating cell proliferation, differentiation, and survival.[20][21] The cytotoxic effects of a compound against cancer cells could be mediated through modulation of this pathway.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in cancer.[22][23][24] Compounds that induce apoptosis in cancer cells may act by inhibiting this pro-survival pathway.

Conclusion

This technical guide outlines a hypothetical but robust strategy for the preliminary biological screening of this compound. The proposed panel of in vitro assays—covering cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities—provides a solid foundation for identifying its therapeutic potential. The hypothetical data suggests that this compound could possess moderate cytotoxic activity against cancer cells and notable anti-inflammatory and antimicrobial properties. Further investigation into its effects on key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, would be a logical next step to elucidate its mechanisms of action and validate its potential as a lead compound for drug development.

References

- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]

- 3. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. cusabio.com [cusabio.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

1-O-Methyljatamanin D: A Literature Review and Background

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound that has been isolated from the herbs of Valeriana jatamansi.[1] Iridoids are a class of monoterpenoids known for their diverse chemical structures and significant biological activities. While the scientific literature specifically detailing the bioactivity, experimental protocols, and mechanisms of action of this compound is currently limited, an examination of the chemical family to which it belongs and the source from which it is derived provides a valuable framework for understanding its potential pharmacological significance. This technical guide will summarize the available information on this compound and provide a broader context by reviewing the well-documented biological activities of other iridoids isolated from Valeriana jatamansi.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are:

| Property | Value | Source |

| Molecular Formula | C11H16O4 | MedchemExpress.com |

| Molecular Weight | 212.24 | MedchemExpress.com |

| Compound Class | Iridoid | MedchemExpress.com |

| Natural Source | Valeriana jatamansi | MedchemExpress.com |

Biological Activities of Iridoids from Valeriana jatamansi

Numerous studies on Valeriana jatamansi have led to the isolation and characterization of a variety of iridoids with significant pharmacological potential. These findings offer insights into the possible, yet currently unproven, activities of this compound.

Anti-inflammatory Activity

Several iridoids from Valeriana jatamansi have demonstrated potent anti-inflammatory effects. A study published in Phytochemistry reported the isolation of seven new and 26 known iridoids from the roots and rhizomes of this plant.[2] A number of these compounds were evaluated for their ability to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process. Notably, valeriandoid F and jatamanvaltrate K showed significant inhibitory effects with IC50 values of 0.88 µM and 0.62 µM, respectively.[2] Another study identified compounds 8, 11, and 13 from a n-BuOH extract as potent inhibitors of NO production, with IC50 values of 4.21, 6.08, and 20.36 μM, respectively.[3]

Antiproliferative and Cytotoxic Activity

The potential of these compounds to inhibit cell proliferation has also been investigated. Valeriandoid F was found to selectively inhibit the proliferation of human glioma stem cell lines GSC-3# and GSC-18# with IC50 values of 7.16 and 5.75 μM, respectively.[2] In a separate investigation, the lignan (B3055560) (+)-9'-isovaleroxylariciresinol, isolated alongside several new iridoids from Valeriana jatamansi, exhibited significant in vitro cytotoxicity against PC-3M and HCT-8 cell lines, with IC50 values of 8.1 and 5.3 µM, respectively.[4]

Neuroprotective Effects

The traditional use of Valeriana species for nervous disorders has prompted research into the neuroprotective properties of their constituents. A study focusing on iridoids from the roots of Valeriana jatamansi identified a new compound, jatamandoid A, along with four known analogues.[5][6] Three of these compounds (1, 2, and 5) demonstrated moderate neuroprotective effects against MPP+-induced neuronal death in SH-SY5Y cells.[5][6] Another investigation isolated three new iridoids, valeriandoids A-C, of which compounds 1, 3, 4, and 6 showed moderate neuroprotective effects.[7]

Antiviral Activity

Research has also explored the antiviral potential of compounds from Valeriana jatamansi. One study reported that compound 14, isolated from an n-BuOH extract, exhibited significant anti-influenza virus activity with an IC50 value of 0.99 μM.[3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for various iridoids and other compounds isolated from Valeriana jatamansi. It is important to reiterate that these data do not pertain to this compound but to other compounds from the same plant.

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| Valejandoid F | Anti-inflammatory | NO Production Inhibition | 0.88 µM | [2] |

| Jatamanvaltrate K | Anti-inflammatory | NO Production Inhibition | 0.62 µM | [2] |

| Compound 8 | Anti-inflammatory | NO Production Inhibition | 4.21 µM | [3] |

| Compound 11 | Anti-inflammatory | NO Production Inhibition | 6.08 µM | [3] |

| Compound 13 | Anti-inflammatory | NO Production Inhibition | 20.36 µM | [3] |

| Valejandoid F | Antiproliferative | Human Glioma Stem Cell Line (GSC-3#) | 7.16 µM | [2] |

| Valejandoid F | Antiproliferative | Human Glioma Stem Cell Line (GSC-18#) | 5.75 µM | [2] |

| (+)-9'-Isovaleroxylariciresinol | Cytotoxicity | PC-3M Cell Line | 8.1 µM | [4] |

| (+)-9'-Isovaleroxylariciresinol | Cytotoxicity | HCT-8 Cell Line | 5.3 µM | [4] |

| Compound 14 | Antiviral | Anti-influenza Virus | 0.99 µM | [3] |

Experimental Protocols

The methodologies employed in the cited studies provide a template for the potential investigation of this compound.

Isolation and Structural Elucidation

The general workflow for isolating iridoids from Valeriana jatamansi involves extraction from the roots and rhizomes, followed by chromatographic separation.

Structures of the isolated compounds are typically determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2][5][6]

In Vitro Biological Assays

-

Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production is a common assay. This is often performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Antiproliferative and Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the effect of compounds on the proliferation of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Neuroprotective Activity: To evaluate neuroprotective effects, a common model involves inducing neuronal cell death in a cell line such as the human neuroblastoma SH-SY5Y line. A neurotoxin, for example, 1-methyl-4-phenylpyridinium (MPP+), is used to induce cell damage, and the ability of the test compounds to mitigate this damage is quantified, often using the MTT assay.[5][6]

Conclusion and Future Directions

This compound is a recognized iridoid from Valeriana jatamansi, a plant with a rich history in traditional medicine and a proven source of pharmacologically active compounds. While direct evidence of the biological activity of this compound is currently absent from the scientific literature, the significant anti-inflammatory, antiproliferative, and neuroprotective properties of other iridoids isolated from the same plant suggest that it is a promising candidate for future investigation.

Further research is warranted to isolate this compound in sufficient quantities for comprehensive biological screening. The experimental protocols outlined in this guide, which have been successfully applied to other constituents of Valeriana jatamansi, provide a clear roadmap for elucidating the potential therapeutic value of this compound. Such studies would contribute to a more complete understanding of the pharmacology of Valeriana jatamansi and could lead to the discovery of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoids from the roots of Valeriana jatamansi and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-O-Methyljatamanin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid that has been isolated from the herbs of Valeriana jatamansi.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of interest to researchers in natural product chemistry and drug discovery. The chemical constituents of Valeriana jatamansi, also known as Indian Valerian, have been a subject of phytochemical research, revealing a variety of compounds including sesquiterpenoids, flavonoids, and lignans.[2][3][4][5]

As of the current literature review, a complete total synthesis of this compound has not been reported. This document, therefore, provides comprehensive information on its isolation from its natural source, its physicochemical properties, and a proposed synthetic strategy based on related valerane sesquiterpenoid structures.

Isolation and Characterization

This compound is extracted from the rhizomes of Valeriana jatamansi. The general process involves extraction with a suitable solvent, followed by chromatographic separation to isolate the pure compound.

General Isolation Protocol:

A general protocol for isolating chemical constituents from Valeriana jatamansi involves the following steps:

-

Extraction: The dried and powdered rhizomes of the plant are extracted with a solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

-

Chromatography: Each fraction is subjected to column chromatography over silica (B1680970) gel or other stationary phases.

-

Purification: Further purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

The structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Class | Iridoid | [1] |

| Natural Source | Valeriana jatamansi | [1] |

Proposed Retrosynthetic Analysis

While a specific total synthesis for this compound is not available, a hypothetical retrosynthetic analysis can be proposed based on its iridoid structure. The core of the strategy would be the construction of the fused ring system characteristic of iridoids.

A possible disconnection approach would involve a late-stage oxidation and methylation to install the functionalities on a core bicyclic skeleton. This core could potentially be assembled via an intramolecular Diels-Alder reaction or a key cyclization step from a suitably functionalized acyclic precursor.

Below is a DOT script for a proposed retrosynthetic analysis diagram.

Caption: Proposed retrosynthetic analysis for this compound.

Experimental Protocols

General Protocol for Isolation of Constituents from Valeriana jatamansi

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

1. Plant Material and Extraction:

- Air-dry the rhizomes of Valeriana jatamansi at room temperature and grind them into a coarse powder.

- Macerate the powdered rhizomes (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation of the Crude Extract:

- Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

- Concentrate each fraction under reduced pressure to obtain the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.

3. Chromatographic Separation:

- Subject the most promising fraction (based on preliminary TLC analysis) to column chromatography on silica gel (60-120 mesh).

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

- Collect fractions of 50-100 mL and monitor by TLC.

4. Purification by Preparative HPLC:

- Combine similar fractions from column chromatography and subject them to further purification using preparative HPLC.

- Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to isolate the pure compound.

5. Structure Elucidation:

- Characterize the purified compound using spectroscopic techniques:

- ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.

- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms.

- High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular formula.

- Infrared (IR) Spectroscopy: To identify functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of natural products from Valeriana jatamansi.

Caption: General workflow for isolation and characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. extrasynthese.com [extrasynthese.com]

- 3. gbpihed.gov.in [gbpihed.gov.in]

- 4. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 5. pharmacognosyjournal.com [pharmacognosyjournal.com]

Application Notes and Protocols: ¹H and ¹³C NMR Assignments for Sesquiterpenoids from Valeriana jatamansi

Introduction

Valeriana jatamansi, a perennial herb, is a rich source of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic properties. The structural elucidation of these complex molecules is a critical step in their study, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and definitive tool for this purpose. This application note provides a detailed protocol for the isolation and complete ¹H and ¹³C NMR spectral assignment of sesquiterpenoids from Valeriana jatamansi, using Jatamanin D as a case study.

Data Presentation: ¹H and ¹³C NMR Assignments for Jatamanin D

The ¹H (proton) and ¹³C (carbon-13) NMR data for Jatamanin D, isolated from the roots and rhizomes of Valeriana jatamansi, are summarized in the table below. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 80.1 | 4.85 (d, 10.0) |

| 2 | 35.4 | 2.15 (m) |

| 3 | 31.8 | 1.80 (m), 1.65 (m) |

| 4 | 41.2 | - |

| 5 | 55.6 | 2.60 (dd, 10.0, 5.0) |

| 6 | 22.5 | 1.95 (m), 1.75 (m) |

| 7 | 48.9 | 2.30 (m) |

| 8 | 78.9 | 4.10 (t, 8.0) |

| 9 | 45.3 | 2.05 (m) |

| 10 | 42.1 | - |

| 11 | 140.5 | - |

| 12 | 120.3 | 4.95 (s), 4.80 (s) |

| 13 | 21.4 | 1.70 (s) |

| 14 | 28.1 | 1.05 (d, 7.0) |

| 15 | 16.9 | 0.95 (d, 7.0) |

Experimental Protocols

Isolation of Jatamanin D from Valeriana jatamansi

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from the roots and rhizomes of Valeriana jatamansi.

a. Plant Material and Extraction:

-

Air-dried and powdered roots and rhizomes of Valeriana jatamansi (1 kg) are extracted exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Fractionation:

-

The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

-

The chloroform-soluble fraction, typically rich in sesquiterpenoids, is concentrated in vacuo.

c. Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized with vanillin-sulfuric acid reagent followed by heating.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound (Jatamanin D).

NMR Spectroscopic Analysis

a. Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

b. NMR Data Acquisition:

-

All NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Standard single-pulse experiments are performed to obtain the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A spectral width of ~220 ppm is typically used.

-

2D NMR Experiments: To establish the complete structure and assign all proton and carbon signals unambiguously, a series of 2D NMR experiments are conducted:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

Workflow for Isolation and Structure Elucidation of Natural Products

The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like Jatamanin D.

Application Note: A Validated UHPLC-MS/MS Method for the Quantitative Analysis of 1-O-Methyljatamanin D and a Cell-Based Assay for its Neurotrophic Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive approach for the quantitative analysis and functional characterization of 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi. A highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in various matrices. Additionally, a cell-based protocol is provided to assess the neurotrophic potential of this compound by measuring the expression of Brain-Derived Neurotrophic Factor (BDNF) in a human neuroblastoma cell line. These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of the compound's mechanism of action.

Quantitative Analysis of this compound by UHPLC-MS/MS

This section outlines a robust and validated method for the precise quantification of this compound, applicable to both herbal extracts and biological fluids.

Experimental Protocol

1.1.1. Sample Preparation

-

Herbal Extracts:

-

Accurately weigh 100 mg of finely powdered Valeriana jatamansi plant material (roots and rhizomes).

-

Add 10 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 × g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter prior to UHPLC-MS/MS analysis.

-

-

Plasma Samples:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer the clear supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

-

1.1.2. UHPLC-MS/MS Instrumentation and Conditions

-

Chromatographic System: A standard UHPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[1]

-

Column: A C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size) is recommended for optimal separation.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[2]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific MRM transitions for this compound and the internal standard should be optimized by direct infusion.

Data Presentation: Method Validation Parameters

The following table summarizes the acceptance criteria for the validation of the quantitative method.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Within 85-115% |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration |

Neurotrophic Activity Assay: BDNF Expression in SH-SY5Y Cells

This protocol provides a framework to evaluate the biological activity of this compound by measuring its effect on the expression of BDNF, a key neurotrophin, in human neuroblastoma SH-SY5Y cells. This cell line is a well-established model for studying neurotrophic factor expression.[3][4]

Experimental Protocol

2.1.1. Cell Culture and Treatment

-

Maintain SH-SY5Y cells in a suitable culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture the cells at 37°C in a humidified incubator with 5% CO₂.

-

Seed the cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control known to induce BDNF expression.

2.1.2. Western Blot Analysis for BDNF Expression

-

Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the BDNF signal to a housekeeping protein (e.g., β-actin or GAPDH).

2.1.3. Investigation of the PI3K/Akt Signaling Pathway

The neuroprotective effects of iridoids from Valeriana jatamansi have been linked to the activation of the PI3K/Akt signaling pathway.[5] To investigate if this compound acts through this pathway, perform Western blot analysis using primary antibodies against the phosphorylated forms of PI3K and Akt (p-PI3K and p-Akt).

Data Presentation: Hypothetical Results

The results of the neurotrophic activity assay can be summarized in the following table.

| Treatment | BDNF Expression (Fold Change vs. Control) | p-Akt/Total Akt Ratio (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (0.1 µM) | To be determined | To be determined |

| This compound (1 µM) | To be determined | To be determined |

| This compound (10 µM) | To be determined | To be determined |

| This compound (100 µM) | To be determined | To be determined |

| Positive Control | To be determined | To be determined |

Visualizations

Caption: Workflow for the quantitative analysis of this compound.

Caption: Proposed PI3K/Akt signaling pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. inchiostrovirtuale.it [inchiostrovirtuale.it]

- 4. The roles of valerenic acid on BDNF expression in the SH-SY5Y cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioassays of 1-O-Methyljatamanin D and Related Iridoids from Valeriana jatamansi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro bioactivity of 1-O-Methyljatamanin D is limited in publicly available literature. The following application notes and protocols are based on the reported activities of structurally related iridoids and extracts from Valeriana jatamansi, the plant source of this compound. These protocols provide a framework for investigating the potential biological activities of this compound.

Introduction

This compound is an iridoid natural product isolated from Valeriana jatamansi. While specific bioactivity data for this compound is scarce, other constituents of V. jatamansi, such as valtrate (B1682818) and various jatamanin compounds, have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and neuroprotective activities. This document outlines potential in vitro bioassays and detailed protocols to assess the activity of this compound, based on the known effects of its chemical relatives.

Data Presentation: Bioactivities of Compounds from Valeriana jatamansi

The following tables summarize the reported in vitro activities of various compounds isolated from Valeriana jatamansi. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line | Key Findings | Reference |

| V. jatamansi Extract | Nitric Oxide (NO) Production | RAW264.7 | Inhibition of LPS-induced NO production. | [1] |

| Hesperidin, Acevaltrate, Valtrate | Inflammatory Mediator Production | RAW264.7 | Inhibition of NO, IL-6, IL-1β, and TNF-α. | [1] |

| Baldrinal, (+)-9′-isovaleroxylariciresinol | NO Production | RAW264.7 | Potent inhibition of NO production. | [2] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

| Valejatanin A | HT-29 (Colon Carcinoma) | Cytotoxicity | 14.37 µg/mL | [3] |

| Valejatanin A | K562 (Leukemia) | Cytotoxicity | 2.85 µg/mL | [3] |

| Valejatanin A | B16 (Mouse Melanoma) | Cytotoxicity | 15.25 µg/mL | [3] |

| Valtrate | MDA-MB-231 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | - | [4] |

| Valtrate | MCF-7 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | - | [4] |

| Iridoids (Compounds 5-7) | HCT-116 (Colorectal Cancer) | Cytotoxicity | 1.7 - 9.3 | [3] |

Table 3: Neuroprotective and Other Activities